molecular formula C7H5Cl2N3 B6615503 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 91981-73-6

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6615503
CAS No.: 91981-73-6
M. Wt: 202.04 g/mol
InChI Key: ZBMKNJGKJWMFAX-UHFFFAOYSA-N
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Description

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both chlorine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with 2-amino-5-chloropyridine, which undergoes a series of reactions including chloromethylation and cyclization to form the desired imidazo[4,5-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional rings through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The chlorine and nitrogen atoms within its structure allow it to form bonds with various biological molecules, potentially inhibiting or activating certain pathways. This makes it a valuable compound for studying biochemical processes and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(chloromethyl)pyridine
  • 2-chloro-5-(chloromethyl)pyridine
  • 2-chloro-6-(trichloromethyl)pyridine

Uniqueness

6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMKNJGKJWMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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